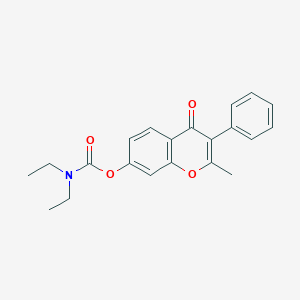

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate

Description

Properties

IUPAC Name |

(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAWPYBSGVJHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and stirring the reactants under reflux, followed by purification steps such as filtration and recrystallization to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl variant (CF₃) in the compound from further elevates hydrophobicity (logP ~4.1), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Metabolic Stability :

- Acetate esters (e.g., 7-OAc in ) are prone to hydrolysis by esterases, leading to rapid clearance. In contrast, the carbamate group in the target compound is more resistant to enzymatic degradation, suggesting improved pharmacokinetics .

Electronic and Steric Modifications: The trifluoromethyl group (CF₃) in ’s compound introduces strong electron-withdrawing effects, which could alter binding affinity to targets like kinases or proteases . The phenyl group at position 3 in the target compound provides a planar aromatic system for π-π stacking interactions, a feature absent in non-aromatic substituents.

Biological Activity

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a coumarin backbone with a diethylcarbamate side chain, which is believed to enhance its biological activity.

1. Acetylcholinesterase Inhibition

Research has demonstrated that derivatives of coumarins, including those similar to this compound, exhibit significant inhibition of acetylcholinesterase (AChE). A study reported that certain phenylcarbamate-substituted coumarins showed potent AChE inhibitory activity, with an IC50 value as low as 13.5 nM . This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

2. Anticancer Activity

Coumarin derivatives have been investigated for their anticancer properties. A related study found that certain 2-phenyl-4H-chromone derivatives exhibited significant telomerase inhibitory activity, leading to apoptosis in cancer cell lines . The mechanism involves the arrest of the cell cycle and modulation of apoptotic pathways, indicating that compounds with similar structures could also possess anticancer properties.

3. Antioxidant Properties

The antioxidant activity of coumarin derivatives has been documented, suggesting that this compound may also exhibit protective effects against oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives is influenced by their chemical structure. The introduction of different substituents on the phenyl ring and variations in the carbamate moiety can significantly affect their potency. For instance, modifications that enhance lipophilicity or alter electronic properties can improve AChE inhibition and anticancer efficacy .

Case Study 1: AChE Inhibition

In a study evaluating various substituted coumarins for AChE inhibition, it was found that the introduction of a phenylcarbamate moiety significantly increased both AChE and butyrylcholinesterase (BuChE) inhibitory activities. The most potent compound exhibited an AChE selectivity ratio of approximately 20:1 compared to BuChE, highlighting its potential as a therapeutic agent for cognitive enhancement .

Case Study 2: Telomerase Inhibition

Another study focused on a series of 2-phenyl-4H-chromone derivatives demonstrated that specific modifications resulted in compounds with IC50 values less than 1 µM against telomerase. These compounds were shown to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase . This indicates that similar modifications could enhance the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.